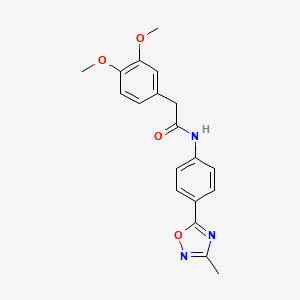

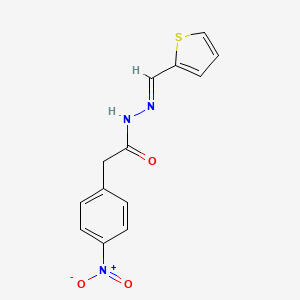

![molecular formula C27H24ClN3O4 B2492547 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 894550-63-1](/img/structure/B2492547.png)

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 2-(quinolin-4-yloxy)acetamides, which have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have been modified chemically to enhance their antitubercular properties, resulting in minimum inhibitory concentration (MIC) values as low as 0.05 μM. They have shown effectiveness against drug-resistant strains of tuberculosis and have demonstrated a lack of toxicity to certain cell types at concentrations significantly higher than their effective MIC values .

Synthesis Analysis

The synthesis of these compounds involves additional chemical modifications of lead compounds, which have been optimized to yield highly potent antitubercular agents. The exact synthesis process is not detailed in the provided data, but it is implied that the modifications have been carefully designed to enhance the compounds' activity against tuberculosis while minimizing potential toxicity .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been studied, revealing interesting geometrical properties. For instance, the protonated perchlorate salt of this compound exhibits a tweezer-like geometry, which may be relevant to its biological activity. The self-assembly of these molecules through weak interactions contributes to the formation of channel-like structures, which could be significant in their mechanism of action .

Chemical Reactions Analysis

The chemical reactions involved in the formation of the salts of related compounds, such as N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, have been explored. The formation of different salts, such as perchlorate and tetrafluoroborate, results from the protonation of the parent amide derivative. These reactions lead to different geometries, such as concave shapes and S-shaped structures, which may influence the compounds' interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides, which are closely related to the compound of interest, have been characterized. These compounds have shown low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish models at concentrations up to 5 μM. Their intracellular activity against infected macrophages is comparable to that of rifampin, a standard antitubercular drug. The lack of apparent toxicity to Vero and HaCat cells at concentrations significantly higher than their MIC values suggests a favorable selectivity profile for therapeutic use .

科学的研究の応用

Structural and Coordination Chemistry

- Quinoline derivatives exhibit unique spatial orientations that influence their coordination chemistry. For example, certain amide derivatives can self-assemble through weak interactions to form structures with tweezer-like geometry or channel-like structures. This characteristic makes them valuable in studying molecular recognition and self-assembly processes in materials science (Kalita, Baruah, 2010).

Therapeutic Research Applications

- While focusing on non-drug uses, it's worth mentioning the potential biomedical applications shown by related compounds. Anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro, particularly against viruses like the Japanese encephalitis virus. Such compounds demonstrate the potential of quinoline derivatives in developing antiviral agents (Ghosh et al., 2008).

Molecular Synthesis and Material Science

- Quinoline derivatives have been synthesized through various methods, showing their versatility in chemical synthesis. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a three-component reaction, showcasing the compound's role in facilitating complex chemical reactions and the creation of new materials (Taran et al., 2014).

Fluorescence and Photophysical Properties

- Research on quinoline-based amides has also explored their fluorescence properties, particularly in host–guest complexes. These studies contribute to the development of new fluorescent materials for sensing, imaging, and optical applications (Karmakar et al., 2007).

特性

IUPAC Name |

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(5-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O4/c1-17-7-8-20(28)13-22(17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)12-18(23)11-19(27(31)33)15-29-21-5-3-2-4-6-21/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELZQYHCYXPZNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

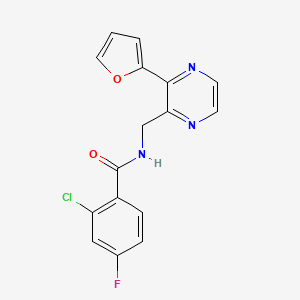

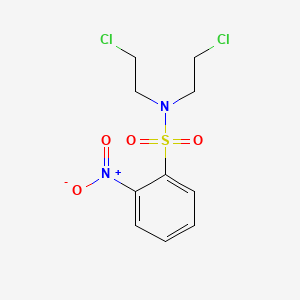

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)

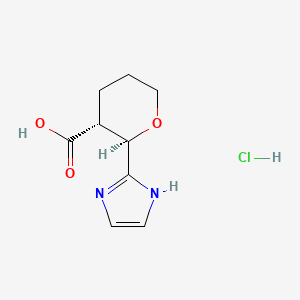

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

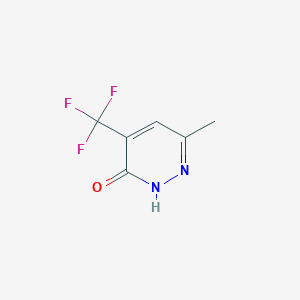

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

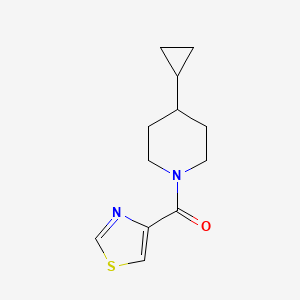

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)